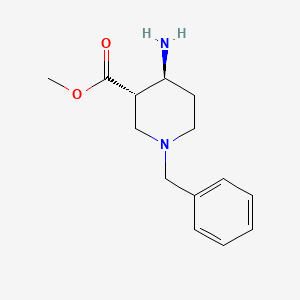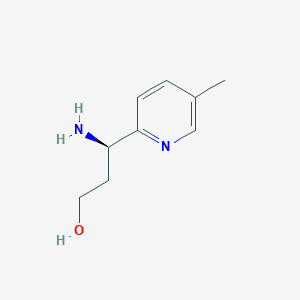
1-(Bromomethyl)-1-ethoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-ethoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-ethoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(Hydroxymethyl)-1-ethoxycyclohexane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-ethoxycyclohexene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium ethoxide in ethanol are employed.
Major Products:
Substitution: 1-(Hydroxymethyl)-1-ethoxycyclohexane
Elimination: 1-ethoxycyclohexene
Scientific Research Applications
1-(Bromomethyl)-1-ethoxycyclohexane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-ethoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making the compound suitable for various substitution and elimination reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- 1-(Chloromethyl)-1-ethoxycyclohexane
- 1-(Iodomethyl)-1-ethoxycyclohexane
- 1-(Bromomethyl)-1-methoxycyclohexane
Comparison: 1-(Bromomethyl)-1-ethoxycyclohexane is unique due to the presence of both a bromomethyl and an ethoxy group, which imparts distinct reactivity and solubility properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions compared to the chlorine and iodine analogs .
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-ethoxycyclohexane |
InChI |
InChI=1S/C9H17BrO/c1-2-11-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |
InChI Key |
RUUYFSJDJHRYQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321443.png)
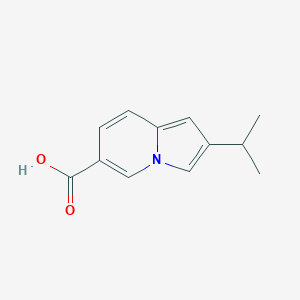

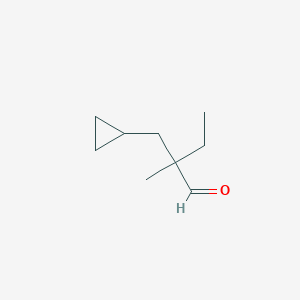
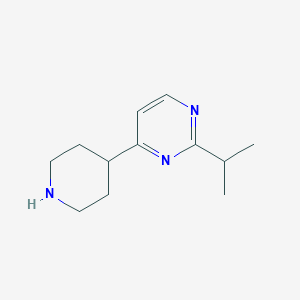
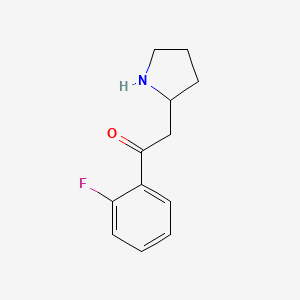
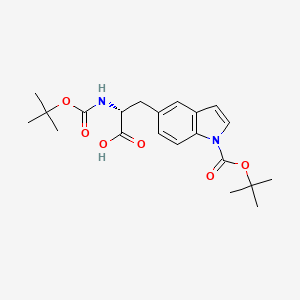
![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13321493.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
